

Application of Estriol-d3 in Pediatric Endocrinology Research

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Compound of Interest

Compound Name: *Estriol-d3*
Cat. No.: *B11838023*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In pediatric endocrinology, the accurate measurement of steroid hormones is crucial for diagnosing and managing a variety of developmental and metabolic disorders. Estriol (E3), one of the three major endogenous estrogens, circulates at very low concentrations in children, making its quantification a significant analytical challenge. Traditional immunoassay methods often lack the sensitivity and specificity required for reliable measurement at these low levels. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, such as **Estriol-d3**, provides a robust and accurate method for quantifying estriol in pediatric serum samples.^[1] **Estriol-d3**, a deuterated form of estriol, serves as an ideal internal standard as it shares identical chemical and physical properties with the endogenous analyte, but is distinguishable by its mass. This allows for precise correction of any analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision of the measurement.

Key Applications in Pediatric Research

The precise measurement of estriol in pediatric populations is essential for investigating a range of conditions, including:

- Disorders of Sex Development (DSD): Atypical estriol levels can be indicative of specific enzymatic defects in the steroidogenesis pathway.
- Precocious and Delayed Puberty: Accurate estrogen measurements are vital for the differential diagnosis of pubertal disorders.
- Monitoring Estrogen-Dependent Conditions: Research into conditions influenced by estrogens, such as certain types of tumors or developmental abnormalities, requires sensitive hormonal assays.
- Pharmacokinetic Studies: In the development of new therapies that may impact steroid metabolism, accurate quantification of estriol is necessary.

Quantitative Data Summary

The following tables summarize the validation data for a representative LC-MS/MS method for the quantification of estriol in serum, demonstrating the performance characteristics achievable with the use of an appropriate internal standard like **Estriol-d3**.

Table 1: Method Validation Parameters for Estriol Quantification by LC-MS/MS

| Parameter | Result |
|--------------------------------------|-------------------|
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[2] |
| Upper Limit of Quantification (ULOQ) | 32 ng/mL[2] |
| Linearity (R ²) | >0.99 |
| Analytical Recovery | 95.9% - 104.2%[2] |

Table 2: Precision of Estriol Quantification by LC-MS/MS

| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---------------------|---------------------------|---------------------------|
| Low (1.10 ng/mL) | 16.2% ^[2] | Not Reported |
| Medium (4.18 ng/mL) | 10.4% ^[2] | Not Reported |
| High (8.32 ng/mL) | 8.2% ^[2] | Not Reported |

Note: The precision data is based on a validated LC-MS/MS method for unconjugated estriol in serum.^[2] The use of **Estriol-d3** as an internal standard is expected to yield similar or improved precision.

Table 3: Pediatric Reference Intervals for Estrogens by LC-MS/MS

| Age Group | Sex | Estradiol (pmol/L) | Estriol |
|-------------|---------------|------------------------|------------------------|
| <1 year | Boys | <16.6[3] | Not Widely Established |
| Girls | <114.7[3] | Not Widely Established | |
| 1-5 years | Boys | <7.3[3] | Not Widely Established |
| Girls | <24.2[3] | Not Widely Established | |
| 6-9 years | Boys | <19.0[3] | Not Widely Established |
| Girls | <34.8[3] | Not Widely Established | |
| 10-11 years | Boys | <30.5[3] | Not Widely Established |
| Girls | 8.0-177.0[3] | Not Widely Established | |
| 12-14 years | Boys | 7.6-96.5[3] | Not Widely Established |
| Girls | 10.4-480.5[3] | Not Widely Established | |
| 15-17 years | Boys | 10.6-134.4[3] | Not Widely Established |
| Girls | 9.1-486.7[3] | Not Widely Established | |

Note: The provided reference intervals are for estradiol, as robust pediatric reference ranges for estriol determined by LC-MS/MS are not yet widely established. These values highlight the low circulating concentrations of estrogens in children and the necessity for highly sensitive analytical methods.

Experimental Protocols

Protocol 1: Quantification of Estriol in Pediatric Serum using LC-MS/MS with **Estriol-d3** Internal Standard

This protocol is a representative method adapted from established procedures for steroid hormone analysis in serum.[\[4\]](#)[\[5\]](#)

1. Materials and Reagents:

- Estriol and **Estriol-d3** standards
- LC-MS/MS grade methanol, acetonitrile, water, and formic acid
- Methyl tert-butyl ether (MTBE)
- Human serum calibrators and quality control samples
- 96-well deep-well plates
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation (Liquid-Liquid Extraction):

- Aliquoting: To a 200 μ L aliquot of pediatric serum sample, calibrator, or quality control sample in a 96-well plate, add 25 μ L of the **Estriol-d3** internal standard working solution (concentration to be optimized based on instrument sensitivity).
- Protein Precipitation: Add 500 μ L of cold methanol to each well. Vortex for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

- Extraction: Transfer the supernatant to a clean 96-well plate. Add 1 mL of MTBE to each well. Vortex for 2 minutes.
- Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
- Evaporation: Transfer the upper organic layer to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

3. LC-MS/MS Analysis:

- Chromatographic Separation:
 - LC Column: A suitable C18 or PFP reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A gradient elution profile should be optimized to achieve separation of estriol from other endogenous steroids.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 10 - 20 µL.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:

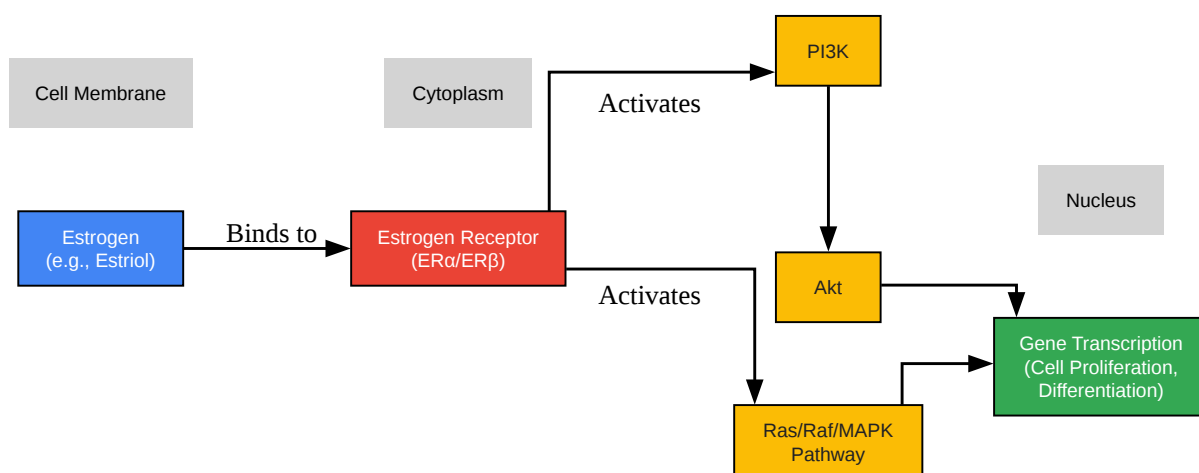
- Estriol: Precursor ion > product ion (e.g., m/z 287.2 > 145.1).
- **Estriol-d3**: Precursor ion > product ion (e.g., m/z 290.2 > 148.1). (Note: The exact m/z values may vary slightly depending on the instrument and ionization mode.)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of estriol to **Estriol-d3** against the concentration of the calibrators.
- Determine the concentration of estriol in the pediatric serum samples by interpolating their peak area ratios from the calibration curve.

Visualizations

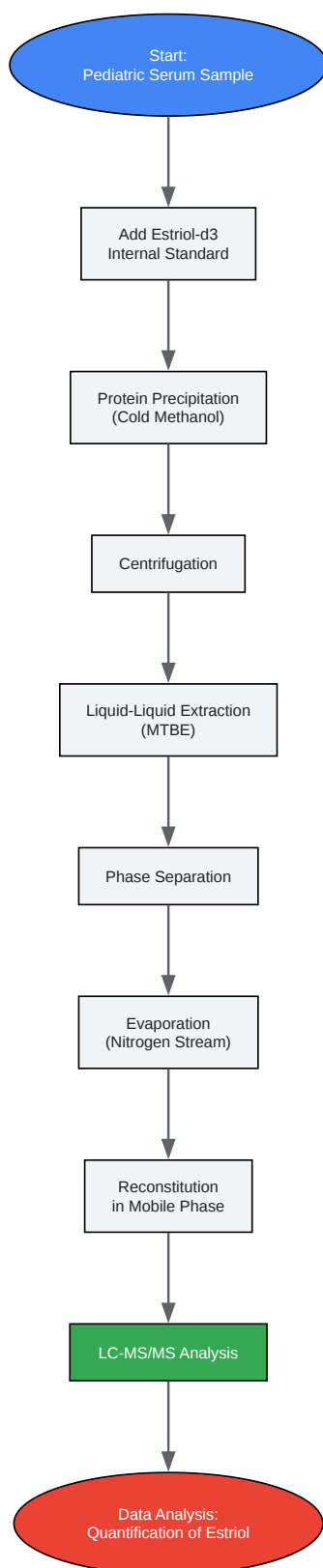
Estrogen Signaling Pathway



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Caption: Simplified diagram of estrogen signaling pathways.

Experimental Workflow for Estriol Quantification



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Caption: Workflow for serum estriol analysis by LC-MS/MS.

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